Coplanarity of the 4‑Fluorophenyl Ring with the Pyrazolo[3,4‑d]pyrimidine Core: A Structural Prerequisite for CDK2 Hinge Binding
Crystallographic analysis of the closely related des‑fluoro analogue, ethyl (4‑oxo‑1‑phenyl‑1,4‑dihydro‑5H‑pyrazolo[3,4‑d]pyrimidin‑5‑yl)acetate (CAS 656831‑55‑9), reveals a dihedral angle of only 4.64(5)° between the pyrazolo[3,4‑d]pyrimidine ring system and the N1‑phenyl ring, indicating near‑perfect coplanarity [1]. This geometry is preserved in the 4‑fluorophenyl congener because the para‑fluoro substituent does not introduce ortho steric clash, as confirmed by molecular docking of 1‑(4‑fluorophenyl)‑pyrazolo[3,4‑d]pyrimidine derivatives into CDK2 (docking score −14.10 kcal mol⁻¹), where the fluorophenyl ring adopts the same coplanar orientation as the phenyl ring of roscovitine [2]. In contrast, N1‑alkyl analogues (e.g., N1‑methyl or N1‑cyclohexyl) lose this coplanarity, correlating with a >10‑fold drop in CDK2 affinity [2].
| Evidence Dimension | Dihedral angle between N1‑aryl ring and pyrazolo[3,4‑d]pyrimidine core |
|---|---|
| Target Compound Data | Predicted ≤ 5° (by analogy to des‑fluoro crystal structure and docking pose) |
| Comparator Or Baseline | Des‑fluoro analogue (CAS 656831‑55‑9): 4.64(5)° [1]; N1‑methyl analogue: > 30° (estimated from docking) [2] |
| Quantified Difference | Coplanarity within ~5° for 4‑fluorophenyl vs. >30° for N1‑alkyl, translating to sub‑micromolar vs. multi‑micromolar CDK2 IC₅₀ [2] |
| Conditions | Single‑crystal X‑ray diffraction (des‑fluoro analogue); CDK2 molecular docking (1‑(4‑fluorophenyl) series) |
Why This Matters
Retaining a coplanar N1‑aryl ring is mandatory for the pyrazolo[3,4‑d]pyrimidine scaffold to engage the CDK2 hinge region; the 4‑fluorophenyl compound uniquely combines this geometry with the electron‑withdrawing effect of fluorine, a feature absent in the des‑fluoro or alkyl analogues.
- [1] Yathirajan HS, et al. Ethyl (4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate. Crystal Structure Report. 2019. CCDC deposition. View Source
- [2] Maher M, Kassab AE, Zaher AF, Mahmoud Z. Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry. 2019;19(11):1368-1381. PMID: 31038080. View Source
